molecular formula C20H14I2N2O6 B11680454 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11680454
M. Wt: 632.1 g/mol
InChI Key: AAYQFHUZUOJSSC-AWNIVKPZSA-N
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Description

4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a molecular formula of C20H14I2N2O6 . This compound is characterized by the presence of iodine atoms, a benzoic acid moiety, and a pyrimidinylidene group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves multiple steps, typically starting with the iodination of a suitable precursor. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of iodine atoms. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The iodine atoms and the pyrimidinylidene group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its molecular interactions .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H14I2N2O6

Molecular Weight

632.1 g/mol

IUPAC Name

4-[[2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H14I2N2O6/c1-24-18(26)13(17(25)23-20(24)29)6-11-7-14(21)16(15(22)8-11)30-9-10-2-4-12(5-3-10)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,25,29)/b13-6+

InChI Key

AAYQFHUZUOJSSC-AWNIVKPZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)C(=O)NC1=O

Origin of Product

United States

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